molecular formula C8H15N5 B13061549 {2-ethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}methanamine

{2-ethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}methanamine

Cat. No.: B13061549
M. Wt: 181.24 g/mol
InChI Key: LXPAXGWORLBODW-UHFFFAOYSA-N
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Description

{2-Ethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}methanamine is a triazolopyrimidine derivative characterized by a saturated bicyclic core with a 2-ethyl substituent on the triazole ring and a methanamine group at position 7. This compound belongs to a class of nitrogen-containing heterocycles widely studied for their diverse biological activities, including antimicrobial, herbicidal, and enzyme-inhibitory properties . Its structural framework allows for versatile functionalization, making it a scaffold of interest in medicinal and agrochemical research.

Properties

Molecular Formula

C8H15N5

Molecular Weight

181.24 g/mol

IUPAC Name

(2-ethyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)methanamine

InChI

InChI=1S/C8H15N5/c1-2-7-11-8-10-4-3-6(5-9)13(8)12-7/h6H,2-5,9H2,1H3,(H,10,11,12)

InChI Key

LXPAXGWORLBODW-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C(CCNC2=N1)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-ethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-ethyl-4H-[1,2,4]triazole-3,5-diamine with formic acid and formaldehyde under reflux conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired triazolopyrimidine ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

{2-ethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, particularly at the methanamine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

{2-ethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of {2-ethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}methanamine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . The compound binds to the active site of CDK2, preventing its interaction with cyclin A2, thereby inhibiting cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazolopyrimidine derivatives exhibit significant variations in biological activity and physicochemical properties depending on substituent patterns. Below is a comparative analysis of {2-ethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}methanamine with structurally related analogs:

Key Structural Differences:

Position 2 Substituents :

  • The 2-ethyl group in the target compound contrasts with other substituents, such as methyl (e.g., 5-methyl derivatives in ), sulfonamide (e.g., herbicidal compounds in ), or benzylsulfanyl (e.g., antitubercular agents in ). Ethyl may balance lipophilicity and steric effects compared to bulkier groups .

Position 7 Functionalization: The methanamine group distinguishes it from derivatives with hydroxyl (e.g., D2-2f in ), aryl amines (e.g., 4-methoxybenzyl in ), or carboxylate esters (e.g., ).

Position 5 Modifications :

  • Unlike analogs with phenyl (), benzo[1,3]dioxol (), or methyl groups (), the target compound lacks a substituent at position 5, which may reduce steric hindrance and alter target selectivity .

Research Findings

Physicochemical Properties:

  • Solubility :
    Methanamine derivatives generally exhibit higher aqueous solubility than aryl-substituted analogs due to the polar amine group .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Position 2 Position 5 Position 7 Key Application Reference
Target Compound Ethyl H Methanamine Under investigation
D2-2f () H H (Pyridin-2-ylmethyl)amino Antimicrobial research
Compound 38 () H Phenyl 4-Methoxybenzylamine Antitubercular agent
8c () Methyl Methyl 4-Methylbenzylamine BRD4 inhibition
Sulfonamide derivatives () Sulfonamide H Sulfonamide Herbicidal agents

Biological Activity

The compound {2-ethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}methanamine (CAS No. 1697656-99-7) is a member of the triazolopyrimidine family, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9H16N4
  • Molecular Weight : 196.25 g/mol
  • CAS Number : 1697656-99-7

Structure

The compound features a triazolo-pyrimidine core structure that is critical for its biological activity. The presence of the ethyl group and the methanamine moiety contributes to its pharmacological profile.

Research indicates that compounds in this class can act as modulators of various receptors. Notably, they have been studied for their interaction with nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. These interactions are crucial for mediating neurotransmission and could have implications in neurodegenerative diseases.

Positive Allosteric Modulation

The compound has shown potential as a Type I positive allosteric modulator of α7 nAChRs. This modulation enhances receptor activity in response to acetylcholine without directly activating the receptor itself. For instance, studies have demonstrated that certain derivatives exhibit significant modulation capabilities:

CompoundEC50 (µM)Max Modulation (%)
7v0.181200
7z1.2770
7aa4.9470

These findings suggest that modifications to the triazolo-pyrimidine structure can lead to enhanced receptor activity and therapeutic potential in conditions like Alzheimer's disease and schizophrenia .

In Vivo Studies

In vivo studies using chick chorioallantoic membrane assays have shown that compounds similar to this compound effectively inhibit angiogenesis and tumor growth. This points towards anti-cancer properties that warrant further investigation .

Neuroprotective Effects

A study investigating the neuroprotective effects of related compounds demonstrated significant improvements in cognitive function in animal models subjected to neurotoxic insults. The administration of these compounds resulted in reduced neuronal death and improved behavioral outcomes.

Anti-inflammatory Activity

Another case study highlighted the anti-inflammatory properties of this compound derivatives. The compounds were shown to reduce pro-inflammatory cytokine levels in vitro and in vivo models of inflammation.

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